molecular formula C11H12ClNO2 B8637628 5-[(2-Chloroethyl)(methyl)amino]-2-benzofuran-1(3H)-one CAS No. 612851-12-4

5-[(2-Chloroethyl)(methyl)amino]-2-benzofuran-1(3H)-one

Cat. No. B8637628
CAS RN: 612851-12-4
M. Wt: 225.67 g/mol
InChI Key: CIDGDVUQIADXSB-UHFFFAOYSA-N
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Description

5-[(2-Chloroethyl)(methyl)amino]-2-benzofuran-1(3H)-one is a useful research compound. Its molecular formula is C11H12ClNO2 and its molecular weight is 225.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[(2-Chloroethyl)(methyl)amino]-2-benzofuran-1(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(2-Chloroethyl)(methyl)amino]-2-benzofuran-1(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

612851-12-4

Product Name

5-[(2-Chloroethyl)(methyl)amino]-2-benzofuran-1(3H)-one

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

5-[2-chloroethyl(methyl)amino]-3H-2-benzofuran-1-one

InChI

InChI=1S/C11H12ClNO2/c1-13(5-4-12)9-2-3-10-8(6-9)7-15-11(10)14/h2-3,6H,4-5,7H2,1H3

InChI Key

CIDGDVUQIADXSB-UHFFFAOYSA-N

Canonical SMILES

CN(CCCl)C1=CC2=C(C=C1)C(=O)OC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 5-(2-chloro-ethylamino)-3H-isobenzofuran-1-one (3.0 g, 14.2 mmol), 37% formaldehyde aqueous solution (10 ml, 134 mmol) and sodium cyanoborohydride (3.6 g, 56.8 mmol) in a mixture of 10% AcOH aqueous solution (40 ml) and acetonitrile (40 ml) was stirred at 0° C. for 30 minutes. The mixture was allowed to warm to room temperature and was continuously stirred for 2 hours. The mixture was concentrated under reduced pressure, basified with 1M NaOH aqueous solution, and extracted with EtOAc (3×100 ml). The combined organic layers were washed with 1M NaOH aqueous solution (100 ml) and then water (2×100 ml), dried over anhydrous Na2SO4. Removal of the solvent led to a light yellow oil, which was crystallized with diethyl ether to produce 5-[(2-chloro-ethyl)-methyl-amino]-3H-isobenzofuran-1-one as a yellow solid (2.5 g, 78%).
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